

An In-depth Technical Guide to ATTO 425 Azide: Properties and Applications

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Compound of Interest

Compound Name: ATTO 425 azide

Cat. No.: B12060738

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 425 is a fluorescent dye belonging to the coumarin family, recognized for its exceptional photophysical properties. This guide focuses on the azide derivative, **ATTO 425 azide**, a key reagent in bioorthogonal chemistry, particularly in the realm of "click chemistry". Its strong absorption, high fluorescence quantum yield, significant Stokes shift, and good photostability make it an invaluable tool for the fluorescent labeling of biomolecules such as DNA, RNA, and proteins.[1][2] This document provides a comprehensive overview of its spectral and photophysical characteristics, detailed experimental protocols for its application, and examples of its use in cellular imaging.

Core Photophysical & Spectral Properties

ATTO 425 azide exhibits a distinct spectral profile characterized by an excitation maximum in the violet-blue region and an emission maximum in the green region of the visible spectrum. This large Stokes shift is advantageous as it minimizes the overlap between the excitation and emission signals, thereby improving the signal-to-noise ratio in fluorescence imaging. The dye is moderately hydrophilic and can be efficiently excited by common laser lines and light sources.[3][4]

A summary of its key quantitative properties is presented in the table below:

Property	Value	Reference
Excitation Maximum (λ_{abs})	439 nm	[3]
Emission Maximum (λ_{fl})	485 nm	[3]
Molar Extinction Coefficient (ϵ_{max})	$4.5 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	[3]
Fluorescence Quantum Yield (η_{fl})	90%	[3]
Fluorescence Lifetime (τ_{fl})	3.6 ns	[3]
Correction Factor (CF260)	0.19	[3]
Correction Factor (CF280)	0.17	[3]

Experimental Protocols: Labeling with ATTO 425 Azide via Click Chemistry

ATTO 425 azide is primarily utilized in click chemistry reactions, which are known for their high efficiency, specificity, and biocompatibility.[2][5] The azide group on the dye reacts readily with a terminal alkyne or a strained cyclooctyne on a target biomolecule. The two main types of click chemistry reactions involving azides are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling of Alkyne-Modified Biomolecules

This protocol is suitable for labeling purified alkyne-containing biomolecules such as proteins and nucleic acids in a controlled in vitro setting.

Materials:

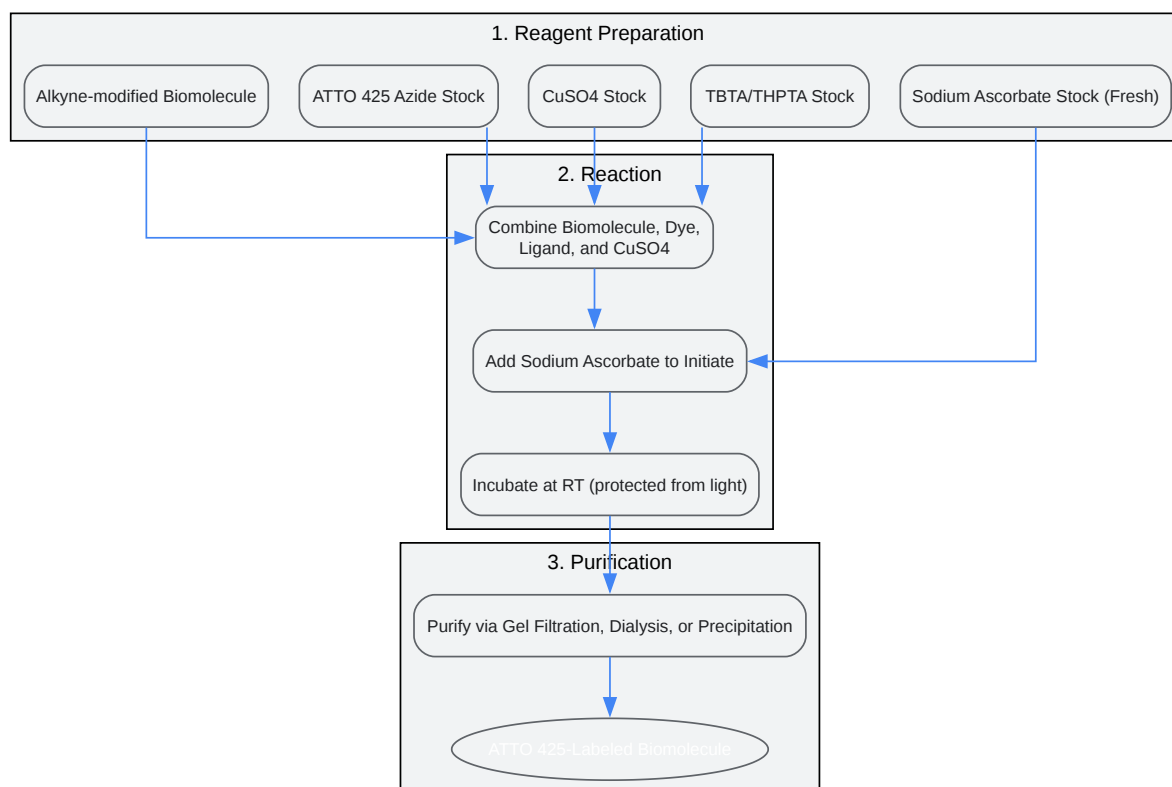
- Alkyne-modified biomolecule (e.g., protein, DNA)
- ATTO 425 azide**

- Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Copper(II) sulfate (CuSO_4)
- Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper-chelating ligand
- Sodium ascorbate (freshly prepared)
- Phosphate-buffered saline (PBS) or other suitable buffer at pH 7.0-7.5

Procedure:

- Preparation of Stock Solutions:
 - Dissolve the alkyne-modified biomolecule in a suitable buffer.
 - Prepare a 10 mM stock solution of **ATTO 425 azide** in anhydrous DMSO or DMF.
 - Prepare a 100 mM stock solution of CuSO_4 in deionized water.
 - Prepare a 100 mM stock solution of TBTA or THPTA in DMSO or water.
 - Prepare a 1 M stock solution of sodium ascorbate in deionized water immediately before use.
- Reaction Setup:
 - In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 2-10 fold molar excess of **ATTO 425 azide**.[\[5\]](#)
 - Add the copper-chelating ligand (TBTA or THPTA) to the reaction mixture.
 - Add CuSO_4 to the mixture.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
- Incubation:

- Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, protected from light.[5] The reaction time may be optimized depending on the specific biomolecule and desired degree of labeling.
- Purification:
 - Remove unreacted dye and other reagents by methods such as gel filtration (e.g., Sephadex G-25), dialysis, or precipitation.[6]



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CuAAC Labeling Workflow

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

SPAAC is a copper-free click chemistry method, making it ideal for labeling biomolecules in living cells without the concern of copper-induced cytotoxicity. This protocol is designed for labeling cells that have been metabolically engineered to express biomolecules with a strained alkyne (e.g., dibenzocyclooctyne - DBCO).

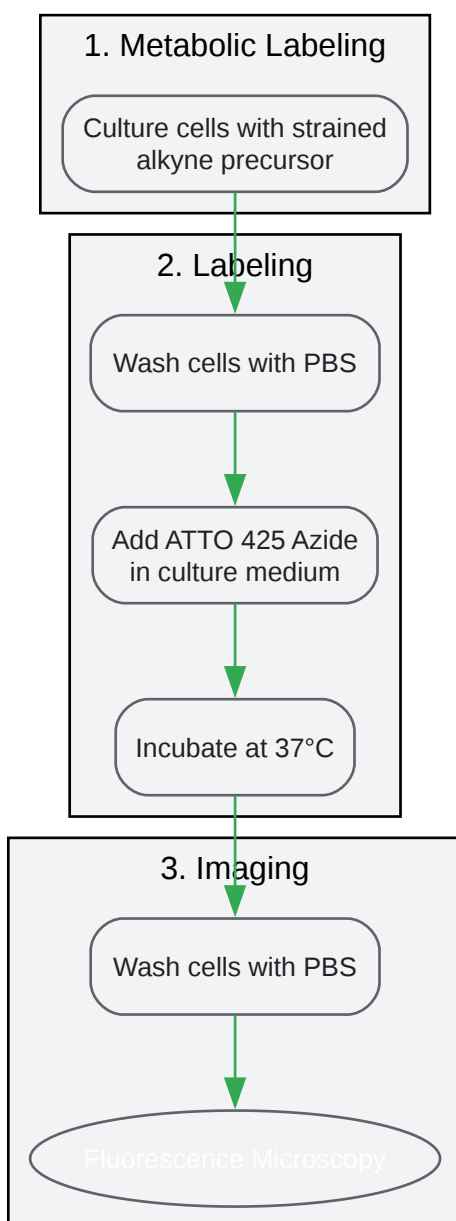
Materials:

- Live cells cultured with a metabolic precursor containing a strained alkyne.
- **ATTO 425 azide**
- Cell culture medium
- Phosphate-buffered saline (PBS)

Procedure:

- Metabolic Labeling:
 - Culture cells in a medium supplemented with a metabolic precursor containing a strained alkyne (e.g., a DBCO-modified amino acid or sugar) for a sufficient period to allow for incorporation into the biomolecules of interest.
- Preparation of Labeling Solution:
 - Prepare a stock solution of **ATTO 425 azide** in DMSO.
 - Dilute the **ATTO 425 azide** stock solution in pre-warmed cell culture medium or PBS to the desired final concentration (typically in the low micromolar range).
- Labeling Reaction:
 - Wash the metabolically labeled cells with PBS to remove any unincorporated precursor.

- Add the **ATTO 425 azide** labeling solution to the cells and incubate under normal cell culture conditions (e.g., 37°C, 5% CO₂) for 30-60 minutes, protected from light.
- Washing and Imaging:
 - Remove the labeling solution and wash the cells several times with PBS to remove any unreacted dye.
 - The cells are now ready for fluorescence microscopy imaging.



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SPAAC Live Cell Labeling Workflow

Applications in Fluorescence Imaging

ATTO 425 azide is a versatile tool for a wide range of fluorescence imaging applications due to its bright and stable signal.

Fluorescence Microscopy Settings

For optimal imaging of ATTO 425, the following microscope settings are recommended:

- Excitation: A laser line or filter set that provides excitation light around 440 nm is ideal. Common laser lines such as 405 nm or 445 nm can be used effectively.^[7]
- Emission: A bandpass filter centered around 485 nm will efficiently collect the fluorescence emission while blocking scattered excitation light. A common filter set is 450/50 nm.^[7]

Visualization of Cellular Structures

ATTO 425 azide, in conjunction with click chemistry, can be used to visualize a variety of cellular structures and processes. For instance, by metabolically labeling glycans with an alkyne-modified sugar, subsequent reaction with **ATTO 425 azide** allows for the visualization of glycosylation patterns on the cell surface and within intracellular compartments. This approach can be used to study glycan trafficking and the localization of specific glycoproteins.

Another common application is the labeling of the cytoskeleton. For example, alkyne-modified actin or tubulin monomers can be introduced into cells, which are then incorporated into their respective filaments. Subsequent labeling with **ATTO 425 azide** enables the high-resolution imaging of the actin and microtubule networks.

In Situ Hybridization

ATTO 425 azide can also be used as a detection reagent in in situ hybridization (ISH) protocols. Alkyne-modified oligonucleotide probes can be hybridized to target RNA or DNA sequences within fixed cells or tissues. The hybridized probes are then detected by a click

reaction with **ATTO 425 azide**, allowing for the spatial localization of specific nucleic acid sequences.

Conclusion

ATTO 425 azide is a powerful and versatile fluorescent probe for the specific labeling of biomolecules in both in vitro and live-cell applications. Its excellent photophysical properties, combined with the high efficiency and specificity of click chemistry, make it an indispensable tool for researchers in cell biology, drug development, and various other life science disciplines. The detailed protocols and application examples provided in this guide offer a solid foundation for the successful implementation of **ATTO 425 azide** in a wide range of experimental workflows.

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